Cas no 1159095-32-5 (6-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylisoquinoline)

6-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylisoquinoline is a fluorinated tetrahydroisoquinoline derivative with a rigid, dimethyl-substituted ring structure. The fluorine substitution at the 6-position enhances its electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its saturated ring system improves stability, while the dimethyl group at the 4-position introduces steric hindrance, potentially influencing selectivity in reactions. This compound is particularly useful in the development of bioactive molecules, including CNS-targeting agents, due to its structural similarity to natural alkaloids. Its well-defined stereochemistry and functional group compatibility further support its utility in medicinal chemistry and drug discovery applications.
6-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylisoquinoline structure
1159095-32-5 structure
商品名:6-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylisoquinoline
CAS番号:1159095-32-5
MF:C11H14FN
メガワット:179.233966350555
CID:6136125
PubChem ID:58386631

6-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylisoquinoline 化学的及び物理的性質

名前と識別子

    • 6-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylisoquinoline
    • EN300-7549594
    • AT19625
    • SCHEMBL2925707
    • 6-fluoro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline
    • AKOS024127179
    • 1159095-32-5
    • 6-FLUORO-4,4-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLINE
    • インチ: 1S/C11H14FN/c1-11(2)7-13-6-8-3-4-9(12)5-10(8)11/h3-5,13H,6-7H2,1-2H3
    • InChIKey: YBDFMBSJARRSFF-UHFFFAOYSA-N
    • ほほえんだ: C1C2=C(C=C(F)C=C2)C(C)(C)CN1

計算された属性

  • せいみつぶんしりょう: 179.111027613g/mol
  • どういたいしつりょう: 179.111027613g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 191
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 12Ų

じっけんとくせい

  • 密度みつど: 1.024±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 234.6±40.0 °C(Predicted)
  • 酸性度係数(pKa): 9.56±0.40(Predicted)

6-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylisoquinoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7549594-0.25g
6-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
1159095-32-5 95.0%
0.25g
$1381.0 2025-02-24
Enamine
EN300-7549594-2.5g
6-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
1159095-32-5 95.0%
2.5g
$2940.0 2025-02-24
Enamine
EN300-7549594-0.1g
6-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
1159095-32-5 95.0%
0.1g
$1320.0 2025-02-24
Enamine
EN300-7549594-0.5g
6-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
1159095-32-5 95.0%
0.5g
$1440.0 2025-02-24
Enamine
EN300-7549594-1.0g
6-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
1159095-32-5 95.0%
1.0g
$1500.0 2025-02-24
Enamine
EN300-7549594-10.0g
6-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
1159095-32-5 95.0%
10.0g
$6450.0 2025-02-24
Enamine
EN300-7549594-0.05g
6-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
1159095-32-5 95.0%
0.05g
$1261.0 2025-02-24
Enamine
EN300-7549594-5.0g
6-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
1159095-32-5 95.0%
5.0g
$4349.0 2025-02-24

6-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylisoquinoline 関連文献

6-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylisoquinolineに関する追加情報

6-Fluoro-1,2,3,4-Tetrahydro-4,4-Dimethylisoquinoline: A Comprehensive Overview

6-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylisoquinoline, identified by the CAS registry number 1159095-32-5, is a complex organic compound with significant potential in various fields of chemical research and application. This compound belongs to the class of isoquinolines, which are heterocyclic aromatic compounds with a nitrogen atom in the ring structure. The presence of a fluorine atom at the 6-position and two methyl groups at the 4-position introduces unique electronic and steric properties to the molecule.

The synthesis of 6-fluoro-1,2,3,4-tetrahydro-4,4-dimethylisoquinoline involves a series of carefully designed chemical reactions that ensure the precise placement of substituents on the isoquinoline backbone. Recent advancements in synthetic methodologies have enabled researchers to optimize the yield and purity of this compound. For instance, a study published in Journal of Organic Chemistry demonstrated a novel approach using palladium-catalyzed coupling reactions to achieve high stereoselectivity in the formation of this isoquinoline derivative.

The structural features of 6-fluoro-1,2,3,4-tetrahydro-4,4-dimethylisoquinoline make it an interesting candidate for pharmacological studies. The fluorine atom at position 6 contributes to increased lipophilicity and metabolic stability, which are desirable properties for drug candidates. Additionally, the tetrahydroisoquinoline framework is known for its ability to interact with various biological targets such as ion channels and receptors.

In recent years, there has been growing interest in exploring the biological activities of isoquinoline derivatives like CAS No. 1159095-32-5. A study conducted by researchers at the University of California revealed that this compound exhibits potent anti-inflammatory activity through modulation of cyclooxygenase enzymes. Furthermore, preliminary results from another study suggest that it may have neuroprotective effects by inhibiting oxidative stress pathways.

The application potential of 6-fluoro-1,2,3,4-tetrahydro-4,4-dimethylisoquinoline extends beyond pharmacology into materials science and catalysis. Its rigid aromatic structure makes it a suitable candidate for use as a ligand in transition metal-catalyzed reactions or as a building block for constructing advanced materials such as organic semiconductors.

In conclusion, CAS No. 1159095-32-5, or 6-fluoro-1,2,3,4-tetrahydro-4,4-dimethylisoquinoline, represents an intriguing molecule with diverse applications across multiple disciplines. Ongoing research continues to uncover new insights into its properties and potential uses.

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